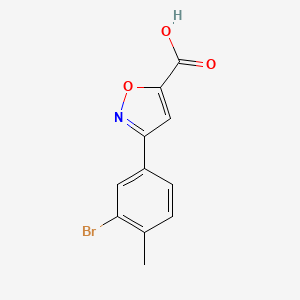
3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features both an oxazole ring and a brominated aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions . The reaction proceeds through a series of steps, including the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
3-Bromo-4-methylbenzoic acid: Shares the brominated aromatic ring but lacks the oxazole moiety.
4-(3-Bromo-4-methylphenyl)butanoic acid: Similar aromatic structure but with a different functional group arrangement.
Uniqueness
3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid is unique due to the presence of both the brominated aromatic ring and the oxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
生物活性
3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The oxazole ring, combined with the bromo and methyl substituents, enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The molecular formula for this compound is C11H10BrN1O3, with a molecular weight of approximately 284.1 g/mol. The presence of the carboxylic acid functional group at the 5-position contributes to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxazole ring can interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
- Receptor Binding : The bromo and methyl groups may enhance binding affinity to specific receptors, modulating signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of oxazole compounds exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
Case Studies
-
Inhibition of Cyclooxygenase Enzymes :
A study demonstrated that oxazole derivatives showed significant inhibition of COX-1 and COX-2 enzymes. The IC50 values for related compounds ranged from 0.5 to 5 µM, indicating a strong potential for anti-inflammatory applications . -
Antimicrobial Activity :
In vitro assays revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. This suggests potential as an antimicrobial agent . -
Cytotoxicity in Cancer Cells :
Research involving human cancer cell lines indicated that the compound could induce apoptosis in neuroblastoma cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
Data Tables
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | C11H10BrN1O3 | Bromo and methyl substituents on oxazole | Anti-inflammatory, antimicrobial |
| 2-Bromo-4-methyl-1,3-oxazole-5-carboxylic acid | C10H8BrN1O3 | Similar structure; lacks phenyl group | Moderate COX inhibition |
| 4-(trifluoromethyl)-1,3-oxazole | C5H4F3N1O | Contains trifluoromethyl group; different reactivity profile | Antimicrobial |
特性
分子式 |
C11H8BrNO3 |
|---|---|
分子量 |
282.09 g/mol |
IUPAC名 |
3-(3-bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-6-2-3-7(4-8(6)12)9-5-10(11(14)15)16-13-9/h2-5H,1H3,(H,14,15) |
InChIキー |
YUEWMXUOXBOENX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















